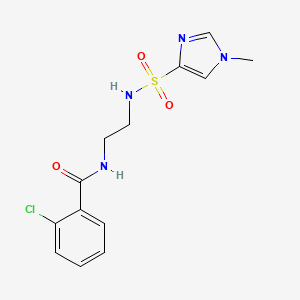

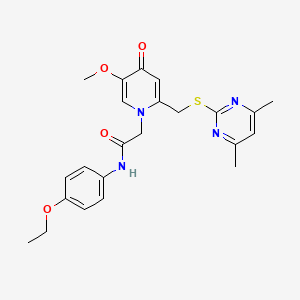

![molecular formula C21H20N4O5 B2969767 methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate CAS No. 2034425-79-9](/img/structure/B2969767.png)

methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

Research has demonstrated innovative synthesis methods and chemical reactions involving related compounds, showcasing the molecule's relevance in the field of organic chemistry. For instance, novel and efficient one-pot synthesis techniques for 2-aminopyrimidinones have been explored, highlighting the compound's utility in creating complex heterocyclic structures through self-assembly and hydrogen bonding, which are essential for the development of new pharmaceuticals and materials (Bararjanian, Balalaie, Rominger, & Barouti, 2010). Additionally, methodologies for synthesizing heterocyclic systems have been advanced, underscoring the compound's role in generating new chemical entities with potential therapeutic applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Pharmacological Investigations

The molecule and its derivatives are central to developing novel pharmacological agents. Investigations into compounds like risperidone, which share a structural resemblance, reveal the potential for creating new treatments for conditions such as schizophrenia and bipolar disorder. The study of risperidone chloride hydrate's crystalline form provides insights into the drug's physical chemistry and bioavailability, contributing to more effective medication development (Wang & Pan, 2006).

Structural Analysis and Crystallography

Crystallographic studies of related compounds offer valuable information on molecular structures, which is critical for understanding the molecule's physical properties and interactions. For instance, the examination of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors has provided detailed insights into molecular geometries and interactions, facilitating the design of more effective herbicides and pharmaceuticals (Li et al., 2005).

Propiedades

IUPAC Name |

methyl 2-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5/c1-30-20(28)15-6-3-2-5-14(15)18(26)24-11-8-13(9-12-24)25-19(27)16-7-4-10-22-17(16)23-21(25)29/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,23,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNYBMTAGKQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

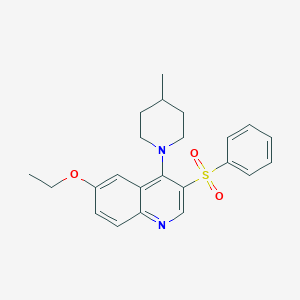

![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)

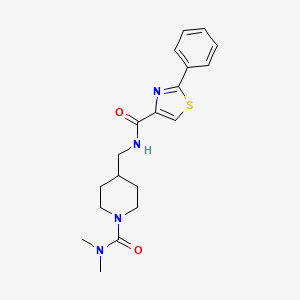

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2969689.png)

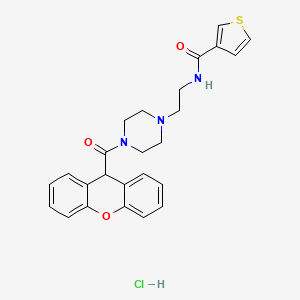

![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2969701.png)

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)

![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)